N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide
Description
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a triazole ring and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(15-10-17-20-19-15)18-13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,21)(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKJTFTPONTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the preparation of the benzyloxy phenyl intermediate. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be accomplished through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. In this step, the benzyloxy phenyl intermediate is reacted with an azide and an alkyne in the presence of a copper catalyst.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the triazole ring.
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(4-(benzyloxy)phenyl)-1H-1,2,3-triazole-5-thiol: Similar structure but with a thiol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
